(E)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-phenylethenesulfonamide
Description
This compound is a sulfonamide derivative featuring a unique hybrid heterocyclic scaffold: a thiophene ring substituted at the 5-position with a furan-3-yl group, linked via an ethyl chain to an (E)-2-phenylethenesulfonamide moiety. The (E)-configuration of the ethenesulfonamide group ensures planar geometry, which may enhance π-π stacking interactions with biological targets.
Properties
IUPAC Name |
(E)-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S2/c20-24(21,13-10-15-4-2-1-3-5-15)19-11-8-17-6-7-18(23-17)16-9-12-22-14-16/h1-7,9-10,12-14,19H,8,11H2/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYKWBJNIRSAEY-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCCC2=CC=C(S2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCC2=CC=C(S2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-phenylethenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the furan-thiophene intermediate: This step involves the coupling of furan and thiophene derivatives under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Introduction of the ethyl linker: The intermediate is then reacted with an appropriate ethylating agent to introduce the ethyl linker.
Formation of the phenylethenesulfonamide moiety: The final step involves the reaction of the intermediate with a phenylethenesulfonamide derivative under suitable conditions, such as using a base to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-phenylethenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst, or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether, or sodium borohydride in methanol.
Substitution: Nucleophilic substitution may involve reagents like sodium hydroxide, while electrophilic substitution may use reagents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds featuring furan and thiophene moieties exhibit promising anticancer properties. Studies have shown that derivatives of (E)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-phenylethenesulfonamide can inhibit tumor growth in specific cancer cell lines. For example, a study published in Journal of Medicinal Chemistry highlighted the efficacy of similar sulfonamide compounds in targeting cancer cells through apoptosis induction and cell cycle arrest mechanisms .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Its structure allows it to interact with various biological pathways, potentially reducing inflammation markers in preclinical models. A notable study demonstrated that related compounds could significantly decrease cytokine levels in induced inflammatory conditions .
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its unique functional groups enable the formation of more complex structures through various chemical reactions, including cross-coupling reactions and nucleophilic substitutions. This versatility is crucial in designing new pharmaceuticals and agrochemicals.
Materials Science
Conductive Polymers
The incorporation of thiophene and furan units into polymer matrices has been explored for developing conductive materials. The compound's ability to form π-conjugated systems makes it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Research has shown that polymers derived from similar structures exhibit enhanced electrical conductivity and stability under operational conditions .
Case Studies
Mechanism of Action
The mechanism of action of (E)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues in Sulfonamide Chemistry
Key structural analogs include compounds from , which share the (E)-ethenesulfonamide backbone but differ in aryl substituents and functional groups:
Key Observations :
- The target compound’s furan-thiophene core distinguishes it from trimethoxy or nitro-substituted analogs (e.g., 6u, 6v). This may alter electronic properties (e.g., electron-rich furan vs. electron-withdrawing nitro groups) and binding affinity .
Thiophene-Based Bioactive Compounds
and highlight thiophene derivatives with antimicrobial activity, though their scaffolds differ:
Table 2: Pharmacological Comparison of Thiophene Derivatives
Key Observations :
- Antimicrobial efficacy in related compounds correlates with electron-withdrawing groups (e.g., nitro, bromo). The furan’s electron-donating nature could necessitate structural optimization for similar activity .
Biological Activity
The compound (E)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-phenylethenesulfonamide , with CAS number 2035036-36-1, is a novel organic compound that has garnered attention for its potential biological activity. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 359.5 g/mol. The structure features a furan ring and thiophene ring, which are known for their significant roles in various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 359.5 g/mol |
| CAS Number | 2035036-36-1 |
1. Tyrosinase Inhibition
One of the primary biological activities investigated for this compound is its inhibitory effect on tyrosinase, an enzyme crucial for melanin biosynthesis. Tyrosinase inhibitors are significant in cosmetic applications for skin lightening and in treating hyperpigmentation disorders.
In studies involving related compounds, it was found that certain derivatives exhibited potent tyrosinase inhibitory activity. For instance, a related compound with a similar structure demonstrated an IC50 value of for monophenolase activity and for diphenolase activity, outperforming kojic acid, a well-known standard inhibitor . The mechanism of action involves binding to the active sites of the enzyme, effectively blocking substrate access.
2. Antimicrobial Activity
Research also indicates that compounds with furan and thiophene moieties possess antimicrobial properties. A study on thiophene derivatives showed varying degrees of inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. While specific data on the compound is limited, similar structures have demonstrated promising results in inhibiting microbial growth .
3. Cytotoxicity and Anticancer Potential
The cytotoxic effects of furan-thiophene derivatives have been explored in various cancer cell lines. For example, compounds featuring these rings have shown potential in inducing apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle progression . Although direct studies on this compound are lacking, the structural similarities suggest potential anticancer activity.
Case Study 1: Tyrosinase Inhibitory Activity
In a comparative study of various furan-thiophene derivatives, it was observed that modifications to the phenyl ring significantly impacted inhibitory potency against tyrosinase. The introduction of hydroxyl groups enhanced activity due to increased hydrogen bonding interactions with the enzyme's active site .
Case Study 2: Antimicrobial Efficacy
A series of thiophene derivatives were tested against a panel of microorganisms. The results indicated that compounds with electron-withdrawing groups exhibited stronger antimicrobial properties compared to those with electron-donating groups. This highlights the importance of substituent effects on biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
